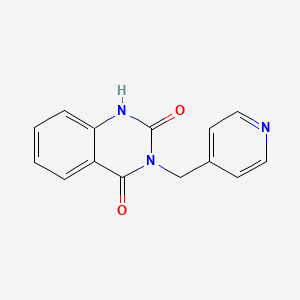![molecular formula C16H15N3O4S2 B4681994 3-{[(2-furylmethyl)amino]sulfonyl}-N-(3-pyridinylmethyl)-2-thiophenecarboxamide](/img/structure/B4681994.png)
3-{[(2-furylmethyl)amino]sulfonyl}-N-(3-pyridinylmethyl)-2-thiophenecarboxamide
Übersicht
Beschreibung
3-{[(2-furylmethyl)amino]sulfonyl}-N-(3-pyridinylmethyl)-2-thiophenecarboxamide, also known as PFT-α, is a small molecule inhibitor that has been widely used in scientific research. It is an important tool for studying the role of p53 in cancer and other diseases.
Wirkmechanismus
3-{[(2-furylmethyl)amino]sulfonyl}-N-(3-pyridinylmethyl)-2-thiophenecarboxamideα inhibits the interaction between p53 and MDM2 by binding to the N-terminal domain of MDM2. This prevents MDM2 from ubiquitinating and degrading p53, leading to the stabilization and activation of p53. The activation of p53 can induce cell cycle arrest, apoptosis, and senescence in cancer cells.
Biochemical and Physiological Effects
This compoundα has been shown to have a number of biochemical and physiological effects. It can induce the expression of p53 target genes, such as p21 and Bax, leading to cell cycle arrest and apoptosis in cancer cells. It can also induce senescence in cancer cells, which can prevent the proliferation of these cells. In addition, this compoundα has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-{[(2-furylmethyl)amino]sulfonyl}-N-(3-pyridinylmethyl)-2-thiophenecarboxamideα has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in a variety of assays. It has been shown to be highly specific for the p53-MDM2 interaction, which reduces off-target effects. However, this compoundα also has some limitations. It has a short half-life in vivo, which limits its use in animal studies. In addition, it has been shown to be cytotoxic at high concentrations, which may limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for research on 3-{[(2-furylmethyl)amino]sulfonyl}-N-(3-pyridinylmethyl)-2-thiophenecarboxamideα. One direction is to develop more potent and selective inhibitors of the p53-MDM2 interaction. Another direction is to investigate the use of this compoundα in combination with other therapies, such as chemotherapy or radiation therapy. It may also be useful to investigate the use of this compoundα in the treatment of other diseases, such as inflammatory diseases or neurodegenerative diseases. Finally, it may be useful to investigate the use of this compoundα in combination with immunotherapy, which could enhance the immune response against cancer cells.
Wissenschaftliche Forschungsanwendungen
3-{[(2-furylmethyl)amino]sulfonyl}-N-(3-pyridinylmethyl)-2-thiophenecarboxamideα has been widely used in scientific research to study the role of p53 in cancer and other diseases. It has been shown to inhibit the interaction between p53 and its negative regulator MDM2, leading to the stabilization and activation of p53. This activation of p53 can induce cell cycle arrest, apoptosis, and senescence in cancer cells.
Eigenschaften
IUPAC Name |
3-(furan-2-ylmethylsulfamoyl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c20-16(18-10-12-3-1-6-17-9-12)15-14(5-8-24-15)25(21,22)19-11-13-4-2-7-23-13/h1-9,19H,10-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMYIJOJFDLBMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=C(C=CS2)S(=O)(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 2-[({[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-(3-methoxypropyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4681922.png)
![3-(4-chlorophenyl)-2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4681928.png)
![N-[2-(benzyloxy)phenyl]isonicotinamide](/img/structure/B4681931.png)
![4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B4681936.png)
![ethyl 4-methyl-2-({2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B4681949.png)
![2-[(4-methylphenyl)sulfonyl]-1-[4-(4-nitrophenoxy)phenyl]ethanone](/img/structure/B4681956.png)
![N-allyl-1-[(3,4-dichlorobenzyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4681964.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2,2-diphenylacetamide](/img/structure/B4681966.png)

![N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B4681975.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4681992.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-4-(phenylsulfonyl)-1-piperazinecarbothioamide](/img/structure/B4681999.png)
![2-({3-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4682001.png)